Lasiodonin

Cytotoxicity Leukemia Colon Cancer

Lasiodonin is a distinct ent-kaurane diterpenoid (1β,6α,7α,11α-tetraol). Its unique hydroxylation pattern differentiates it from analogs like oridonin, impacting potency and selectivity in HL-60, A-549, and LOVO cell lines. It is a crucial comparator compound for SAR studies of p53-dependent apoptosis and T-cell immunosuppression, ensuring observed effects are structure-specific.

Molecular Formula C20H28O6
Molecular Weight 364.4 g/mol
Cat. No. B1631839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLasiodonin
Molecular FormulaC20H28O6
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCC1(CCC(C23C1C(C(C45C2C(CC(C4)C(=C)C5=O)O)(OC3)O)O)O)C
InChIInChI=1S/C20H28O6/c1-9-10-6-11(21)13-18-8-26-20(25,19(13,7-10)15(9)23)16(24)14(18)17(2,3)5-4-12(18)22/h10-14,16,21-22,24-25H,1,4-8H2,2-3H3/t10-,11+,12+,13+,14-,16+,18-,19+,20+/m1/s1
InChIKeyHLVWYILWVYNUAJ-JVWLSPASSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lasiodonin: ent-Kaurane Diterpenoid Procurement Guide for Oncology and Immunomodulation Research


Lasiodonin is an ent-kaurane diterpenoid isolated from Isodon species including I. japonicus, I. serra, I. lasiocarpus, and I. parvifolius [1]. It possesses a 7,20-epoxy-15-oxo-16-kaurene skeleton with four hydroxyl groups at positions 1β, 6α, 7α, and 11α [2]. The compound is a member of the ent-kaurane diterpenoid family, which includes clinically investigated analogs such as oridonin and ponicidin. Lasiodonin has been evaluated for cytotoxic activity against multiple human cancer cell lines and for immunomodulatory effects in vitro [3].

Lasiodonin Structural Specificity: Why ent-Kaurane Analogs Are Not Interchangeable


Within the ent-kaurane diterpenoid class, subtle differences in oxygenation pattern and stereochemistry dictate divergent biological potency, selectivity, and pharmacokinetic behavior. Lasiodonin (ent-7β,20-epoxy-15-oxo-16-kaurene-1β,6α,7α,11α-tetraol) differs from the more extensively studied oridonin (ent-7β,20-epoxy-1β,6α,7β,14α-tetrahydroxy-16-kauren-15-one) in the position and stereochemistry of the hydroxyl groups, particularly at C-11 and C-14 [1]. These structural variations alter hydrogen bonding networks, target engagement, and metabolic stability. Generic substitution with related ent-kauranes is therefore unwarranted without empirical, head-to-head quantitative data. The following evidence demonstrates specific, quantifiable differentiation parameters that inform compound selection for research and development workflows [2].

Lasiodonin Quantitative Differentiation Evidence: Procurement-Relevant Data vs. Key Analogs


Cytotoxic Potency in Leukemia and Colon Cancer: Lasiodonin vs. In-Class Analogs

Lasiodonin demonstrates moderate cytotoxic activity against HL-60 (leukemia) and LOVO (colon cancer) cell lines, exhibiting a dose-response relationship. In a direct head-to-head comparison with enmein, serrin B, and nodosin using the MTT assay, lasiodonin showed inhibitory activity against both cell lines, though serrin B and nodosin exhibited more pronounced effects [1]. In a separate study, lasiodonin (compound 8) was among eleven ent-kaurane diterpenoids tested against HL-60, HO-8910, and A-549 cells. While compounds 4 (oridonin), 6 (lasiokaurin), and 10 (shikokianin) showed significant cytotoxicity with IC50 values of 4.6, 2.0, and 3.4 μM against HL-60 and 17.5, 11.4, and 18.8 μM against A-549, respectively, lasiodonin exhibited lower potency under the same conditions [2].

Cytotoxicity Leukemia Colon Cancer ent-Kaurane

Immunosuppressive Therapeutic Index: Lasiodonin vs. Oridonin Head-to-Head

A direct comparative study evaluated the immunosuppressive activity of lasiodonin and oridonin isolated from Isodon serra. The two compounds were compared using the ratio of IC50 (inhibitory concentration for lymphocyte proliferation) to EC50 (effective concentration for immunosuppression), i.e., the therapeutic index. Oridonin was identified as the more effective agent with a superior therapeutic index, prompting detailed mechanistic investigation. The IC50 for lasiodonin in Con A-stimulated murine splenic lymphocytes was reported as 8.5 μg/mL [1]. Oridonin showed a more favorable IC50/EC50 ratio, indicating a wider therapeutic window for immunosuppression.

Immunosuppression Therapeutic Index ent-Kaurane

Pharmacokinetic Monitoring Feasibility: LC-MS/MS Method for Lasiodonin in Rat Plasma

A validated LC-MS/MS method was developed for simultaneous quantification of lasiodonin, oridonin, ponicidin, and rabdoternin A in rat plasma. The method employs liquid-liquid extraction and multiple reaction monitoring (MRM) with an electrospray ionization (ESI) source. The optimized mass transition for lasiodonin and oridonin was m/z 365.3→347.3 [1]. The method was successfully applied to investigate the pharmacokinetics of all analytes after a single oral administration of Isodon rubescens extract to rats, demonstrating the feasibility of monitoring lasiodonin exposure in preclinical models [2].

Pharmacokinetics LC-MS Bioanalysis ent-Kaurane

p53-Dependent Apoptosis Induction: Mechanistic Differentiation

Lasiodonin has been reported to induce apoptosis in human lung cancer cells through a p53-dependent mechanism . This mechanistic feature distinguishes it from other ent-kaurane diterpenoids that may primarily act via p53-independent pathways. While the precise molecular targets remain under investigation, the p53 dependency suggests that lasiodonin may be particularly active in cancer cells retaining wild-type p53 function, a context that is often associated with resistance to certain chemotherapeutic agents.

Apoptosis p53 Mechanism of Action ent-Kaurane

Lasiodonin: Recommended Research and Procurement Scenarios Based on Quantitative Evidence


Comparative ent-Kaurane SAR Studies in Leukemia and Solid Tumors

Researchers performing structure-activity relationship (SAR) studies on ent-kaurane diterpenoids should procure lasiodonin as a comparator compound alongside oridonin, lasiokaurin, and shikokianin. Its distinct hydroxylation pattern (1β,6α,7α,11α-tetraol) and moderate cytotoxicity profile allow for systematic dissection of how oxygenation influences potency and selectivity in HL-60 (leukemia), A-549 (lung), and LOVO (colon) cell lines [1]. The established LC-MS/MS method enables parallel pharmacokinetic monitoring, ensuring that differential in vivo exposure can be accounted for when interpreting efficacy data [2].

Immunomodulatory Pathway Elucidation with Oridonin as Positive Control

Investigators studying T-cell immunosuppression should consider lasiodonin as a structurally related control for oridonin in murine splenic lymphocyte assays. The head-to-head therapeutic index comparison established that oridonin possesses superior immunosuppressive efficacy [3]. Lasiodonin (IC50 8.5 μg/mL) thus serves as a less potent control to confirm that observed immunomodulatory effects are structure-specific rather than class-wide phenomena. This application is particularly relevant for research on Con A-stimulated lymphocyte proliferation and cytokine secretion.

Preclinical Pharmacokinetic and Toxicology Studies of ent-Kauranes

Institutions conducting preclinical pharmacokinetic or toxicology studies on ent-kaurane diterpenoids should procure lasiodonin alongside oridonin, ponicidin, and rabdoternin A. The validated LC-MS/MS method (MRM transition m/z 365.3→347.3) provides a turnkey solution for quantifying plasma and tissue exposure in rodent models following oral or intravenous administration of Isodon extracts or isolated compounds [2]. This facilitates direct comparison of absorption, distribution, metabolism, and excretion (ADME) parameters across a panel of structurally diverse ent-kauranes.

p53-Dependent Apoptosis Research in Lung Cancer Models

Researchers investigating p53-dependent apoptotic pathways in lung cancer should procure lasiodonin based on its reported p53-dependent mechanism of action . This compound may be especially valuable in isogenic cell line pairs differing in p53 status, enabling dissection of p53-dependent vs. p53-independent apoptosis signaling. The moderate cytotoxic potency of lasiodonin reduces the risk of confounding off-target effects that may accompany more potent ent-kauranes at similar concentrations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lasiodonin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.